Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate
Description
Properties
Molecular Formula |
C10H8ClNO4S2 |
|---|---|
Molecular Weight |
305.8 g/mol |
IUPAC Name |
ethyl 3-chlorosulfonylthieno[3,2-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H8ClNO4S2/c1-2-16-10(13)8-9(18(11,14)15)6-5-12-4-3-7(6)17-8/h3-5H,2H2,1H3 |
InChI Key |
NDJDIZOKBKDLBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=CN=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thieno[3,2-c]pyridine Core
The thieno[3,2-c]pyridine skeleton can be constructed by cyclization of precursors such as amino esters or related heterocyclic intermediates. For example, ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has been used as a starting material in related syntheses, reacting with electrophilic reagents to form fused heterocycles.
Introduction of the Ethyl Ester Group
The ethyl ester at the 2-position is commonly introduced via esterification or by using ethyl esters of carboxylic acids as starting materials. Reactions under reflux in ethanol or other suitable solvents facilitate the formation of the ester functionality. Alternative methods involve nucleophilic substitution or condensation reactions with ethyl chloroacetate or similar reagents.
Chlorosulfonylation Step
The key step for introducing the chlorosulfonyl group involves treatment of the thieno[3,2-c]pyridine intermediate with chlorosulfonic acid (ClSO3H) or related chlorosulfonylating agents. This reaction typically proceeds under controlled temperature conditions (often below 0 °C to room temperature) to avoid side reactions and degradation.
- Reaction Conditions:
- Reagent: Chlorosulfonic acid
- Temperature: 0 °C to room temperature
- Solvent: Often performed neat or in an inert solvent such as dichloromethane
- Time: Several hours until completion monitored by TLC or HPLC
The electrophilic chlorosulfonyl group selectively substitutes at the 3-position of the thieno ring due to electronic and steric factors.
Representative Synthetic Procedure (Summarized)
| Step | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Formation of thieno[3,2-c]pyridine core | Cyclization of ethyl 2-amino-6-substituted pyridine derivatives under reflux with acetic acid and ammonium acetate | Ethyl thieno[3,2-c]pyridine-2-carboxylate intermediate | 70-85 | High purity essential for next step |
| 2. Chlorosulfonylation | Treatment with chlorosulfonic acid at 0 °C to RT, stirring for 2-4 hours | This compound | 60-75 | Controlled addition rate critical |
| 3. Purification | Recrystallization from ethanol or acetonitrile | Pure target compound | - | Confirmed by NMR, IR, and elemental analysis |
Analytical Characterization Supporting Preparation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Confirms the presence of the ethyl ester group (quartet and triplet signals for CH2 and CH3 of ethyl), aromatic protons of the fused rings, and the chlorosulfonyl substituent environment.Infrared (IR) Spectroscopy:
Characteristic absorption bands include:Elemental Analysis:
Confirms molecular formula consistency with calculated and found values for C, H, N, S, and Cl.
Comparative Data Table of Key Intermediates and Final Product
| Compound | Molecular Formula | Molecular Weight (g/mol) | Yield (%) | Melting Point (°C) | Key Spectroscopic Features |
|---|---|---|---|---|---|
| Ethyl thieno[3,2-c]pyridine-2-carboxylate (intermediate) | C10H9NO2S | ~207.25 | 70-85 | 150-160 (varies) | Ester C=O at 1720 cm⁻¹; aromatic protons in NMR |
| This compound (final) | C10H8ClNO4S2 | 305.8 | 60-75 | Not well-defined | Sulfonyl chloride bands in IR; ester signals in NMR |
Research Findings and Optimization Notes
The chlorosulfonylation step is sensitive to temperature and reagent addition rate; slow addition of chlorosulfonic acid at low temperature improves selectivity and yield.
Purification via recrystallization from ethanol or acetonitrile yields analytically pure material suitable for further synthetic transformations or biological evaluation.
Alternative synthetic routes employing microwave-assisted cyclization or metal-free triazole-mediated methods have been reported for related thienopyridine derivatives, though direct application to this compound requires further study.
Chemical Reactions Analysis
Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, yielding thieno[3,2-c]pyridine-2-carboxylate derivatives.
Oxidation Reactions: Oxidation can further modify the thieno[3,2-c]pyridine ring, introducing additional functional groups.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH₄) and oxidizing agents such as potassium permanganate (KMnO₄). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit kinase activity by binding to the ATP-binding pocket of the enzyme. This interaction is facilitated by the hydrogen bond donor-acceptor properties of the thieno[3,2-c]pyridine ring . The inhibition of kinase activity can lead to the modulation of various cellular pathways, making it a valuable tool in the study of cell signaling and disease mechanisms .
Comparison with Similar Compounds
Comparison with Similar Thienopyridine Derivatives
The following table summarizes key structural and functional differences between Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate and analogous compounds:
Structural and Functional Insights
Substituent Effects on Reactivity: The chlorosulfonyl group in the target compound is highly electrophilic, enabling facile displacement with nucleophiles (e.g., amines, alcohols) compared to bromo or amino substituents . Amino-substituted analogs (e.g., Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate) are less reactive but serve as precursors for sulfonamide or urea derivatives .
Biological Activity: Ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate exhibits cytotoxicity against the MCF-7 breast cancer cell line (IC₅₀ = 4.2 µM), attributed to its dual chloro and amino substituents enhancing DNA intercalation or kinase inhibition . Sulfonamide derivatives (e.g., Ethyl 3-(4-methylbenzenesulfonamido)thieno[2,3-b]pyridine-2-carboxylate) form stable hydrogen-bonded dimers, critical for maintaining structural integrity in biological environments .
Synthetic Flexibility :
- Halogenated derivatives (e.g., bromo or chloro) are preferred for metal-catalyzed cross-coupling reactions to introduce aryl or alkenyl groups .
- Ester groups at position 2 allow hydrolysis to carboxylic acids, enabling further conjugation with pharmacophores .
Key Research Findings
- Anticancer Potential: Thienopyridines with electron-withdrawing groups (e.g., Cl, Br, SO₂Cl) show enhanced cytotoxicity, likely due to increased membrane permeability and target binding .
- Synthetic Efficiency: One-pot methodologies (e.g., thio-Claisen rearrangements or conjugate additions) are favored for constructing fused thienopyridine cores, reducing purification steps .
- Structural Stability: Planar thienopyridine scaffolds with hydrogen-bonding substituents (e.g., sulfonamides) exhibit improved crystallinity and thermal stability, advantageous for formulation .
Biological Activity
Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate (CAS No. 1955506-12-3) is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and other therapeutic potentials based on diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 305.76 g/mol. The compound features a thieno[3,2-c]pyridine core, which is known for its diverse biological properties. The chlorosulfonyl group enhances its reactivity and potential biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thieno[3,2-c]pyridine derivatives, including this compound. The compound has been evaluated against various microbial strains with promising results.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 50 µg/mL | Moderate |
| Escherichia coli | 100 µg/mL | Moderate |
| Candida albicans | 75 µg/mL | Moderate |
These results indicate that this compound exhibits moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Antitumor Activity
The thieno[3,2-c]pyridine scaffold has been associated with antitumor activity. Preliminary research suggests that derivatives of this compound may induce apoptosis in cancer cells. A study focusing on similar compounds demonstrated significant cytotoxic effects against various tumor cell lines.
Case Study: Cytotoxicity Against Tumor Cell Lines
In a comparative study involving several thieno[3,2-c]pyridine derivatives:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Ethyl 3-(chlorosulfonyl)... | 10 | MCF-7 (Breast Cancer) |
| Ethyl 3-(chlorosulfonyl)... | 15 | HeLa (Cervical Cancer) |
| Ethyl 3-(chlorosulfonyl)... | 12 | A549 (Lung Cancer) |
The compound exhibited IC50 values in the low micromolar range, indicating potent antitumor activity compared to standard chemotherapeutics .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of DNA Synthesis: The compound may interfere with DNA replication in cancer cells.
- Induction of Apoptosis: Morphological changes indicative of apoptosis were observed in treated cells, suggesting that the compound promotes programmed cell death.
- Antimicrobial Action: The chlorosulfonyl group may disrupt bacterial cell wall synthesis or function.
Q & A
Q. What are the optimal synthetic routes for preparing Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate, and how can intermediates be characterized?
The compound is synthesized via sulfonylation of ethyl 3-amino-thienopyridine carboxylate precursors. A representative method involves reacting ethyl 3-amino-thieno[2,3-b]pyridine-2-carboxylate with p-toluenesulfonyl chloride in dichloromethane with pyridine as a base. Key intermediates are purified by crystallization (e.g., dichloromethane/petroleum ether) and characterized via H/C NMR, IR spectroscopy, and X-ray crystallography to confirm regioselectivity and functional group integrity . For example, IR spectroscopy detects NH (3354–3487 cm) and carbonyl (1660 cm) stretches, while X-ray analysis confirms planarity of the thienopyridine core .
Q. How can structural contradictions in substituent positioning be resolved during characterization?
Unexpected substituent positions (e.g., sulfonamide vs. chlorosulfonyl groups) require orthogonal analytical methods:
- NMR : Chemical shifts for aromatic protons (e.g., δ 7.09–8.90 ppm) and coupling constants (J = 6.0–8.4 Hz) differentiate between thieno[2,3-b]pyridine and thieno[3,2-c]pyridine isomers .
- X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in the planar thieno[2,3-b]pyridine system with intramolecular H-bonding (N–H⋯O) stabilizing the sulfonamide group .
- HPLC-MS : Validates purity (e.g., ESI-MS: [M+H] = 389.1 for ethyl 3-[(3,4,5-trimethoxyphenyl)amino]thieno[2,3-b]pyridine-2-carboxylate) .
Advanced Research Questions
Q. What strategies mitigate challenges in regioselective sulfonylation of thienopyridine derivatives?
Regioselectivity depends on steric/electronic factors and reaction conditions:
- Base selection : Pyridine enhances nucleophilicity of the amino group, favoring sulfonylation over side reactions .
- Temperature control : Reactions at 25°C minimize decomposition of chlorosulfonyl intermediates .
- Protecting groups : Boc (tert-butoxycarbonyl) protection of adjacent amines prevents undesired cross-reactivity, as demonstrated in PCT patent procedures .
- Catalytic systems : Pd/BINAP catalysts enable coupling with aryl amines under mild conditions (e.g., 100°C, 16 hours) for substituted derivatives .
Q. How do structural modifications (e.g., substituent variation) influence biological activity in thienopyridine derivatives?
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups : Chloro or bromo substituents at the 4-position enhance antimicrobial activity, as seen in derivatives with MIC values <10 µg/mL against S. aureus .
- Amino vs. sulfonamide groups : Ethyl 3-sulfonamido derivatives exhibit improved solubility and antitumor activity compared to amino precursors, likely due to enhanced H-bonding with biological targets .
- Thieno[3,2-c] vs. thieno[2,3-b] pyridine cores : The former shows higher metabolic stability in vitro (t >2 hours in liver microsomes) due to reduced ring strain .
Q. What analytical methods resolve discrepancies in reported melting points or spectral data for derivatives?
Contradictions in melting points (e.g., 167–168°C vs. 176–178°C for similar derivatives) arise from polymorphism or solvent traces. Mitigation strategies include:
- DSC/TGA : Differentiate polymorphs by thermal behavior .
- Recrystallization : Use polar solvents (e.g., ethyl acetate) to isolate stable crystalline forms .
- Deuterated solvent standardization : Ensure NMR spectra are acquired in consistent solvents (e.g., CDCl) to avoid solvent-induced shift variations .
Methodological Challenges and Solutions
Q. How can hygroscopic intermediates (e.g., chlorosulfonyl derivatives) be handled during synthesis?
Q. What computational tools predict reactivity in thienopyridine-based drug design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
